molecular formula C13H9ClN2O B12084741 (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile

(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile

Cat. No.: B12084741
M. Wt: 244.67 g/mol
InChI Key: FTNAJERBOLRVSE-RAXLEYEMSA-N
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Description

(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is an organic compound that features a quinoline ring system with a nitrile group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the But-2-enenitrile Side Chain: The nitrile group can be introduced via a Knoevenagel condensation reaction, where the quinoline derivative reacts with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Formation of 4-chloro-3-quinolin-2-ylbut-2-enone.

    Reduction: Formation of 4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enamine.

    Substitution: Formation of 4-amino-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

    4-chloro-3-hydroxyquinoline: Lacks the but-2-enenitrile side chain.

    3-hydroxy-2-quinolin-2-ylbut-2-enenitrile: Lacks the chloro group.

    4-chloro-2-quinolin-2-ylbut-2-enenitrile: Lacks the hydroxyl group.

Uniqueness: (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is unique due to the presence of all three functional groups (chloro, hydroxyl, and nitrile) on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile

InChI

InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2/b13-10-

InChI Key

FTNAJERBOLRVSE-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=C(/CCl)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N

Origin of Product

United States

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